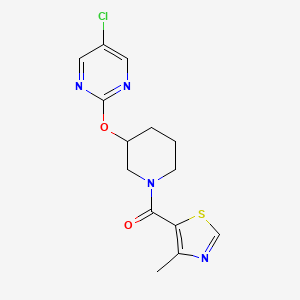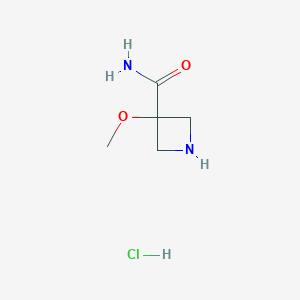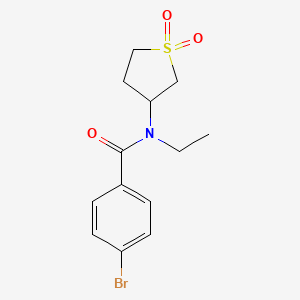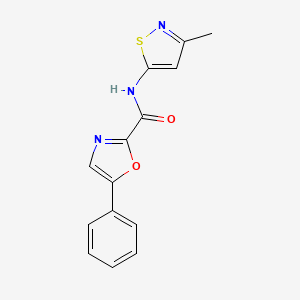![molecular formula C19H26N4O4S B2495410 5-Ethyl-5-methyl-3-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]imidazolidine-2,4-dione CAS No. 1173467-81-6](/img/structure/B2495410.png)
5-Ethyl-5-methyl-3-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-5-methyl-3-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]imidazolidine-2,4-dione is a derivative of imidazolidine-2,4-dione, a class of compounds known for their diverse pharmacological activities. These derivatives have been explored for their potential in inhibiting various biological targets, suggesting their significance in medicinal chemistry (Niwata et al., 1997).
Synthesis Analysis
The synthesis of 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives involves strategic functionalization to enhance activity. Structural modifications, particularly at the phenyl moieties, play a critical role in determining the selectivity and potency of these compounds (Niwata et al., 1997).
Molecular Structure Analysis
Molecular modeling studies have shown that the interaction of these compounds with target proteins involves hydrophobic interactions and hydrogen bonding, indicating the importance of the sulfonyl and carbonyl groups in binding to the active site of enzymes (Niwata et al., 1997).
Chemical Reactions and Properties
Reactions involving 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates to yield novel compounds highlight the reactivity of the imidazolidine-2,4-dione ring system. These reactions offer a pathway to diversify the chemical space of these derivatives for further biological evaluation (Klásek et al., 2010).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystallinity, can significantly affect their pharmacokinetic profile and, by extension, their therapeutic potential. While specific data on 5-Ethyl-5-methyl-3-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]imidazolidine-2,4-dione is not provided, closely related compounds show varied physical characteristics that influence their bioavailability (Hook, 1947).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and the potential for interactions with biological targets, are central to the development of imidazolidine-2,4-dione derivatives as therapeutic agents. Studies on similar compounds demonstrate the versatility of the imidazolidine-2,4-dione scaffold in medicinal chemistry, providing a basis for the design of new drugs (Wrobel et al., 1998).
Scientific Research Applications
Chemical Synthesis and Reactivity
Research on compounds structurally related to 5-Ethyl-5-methyl-3-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]imidazolidine-2,4-dione shows a broad interest in the synthesis and reactivity of cyclic amides and related compounds. For example, studies have explored the reactions of cyclic amides like imidazolidin-2-one and imidazolidine-2,4-dione with carbon disulphide, leading to the formation of dithiocarboxylic acids and bisdithiocarboxylic acids (Takeshima et al., 1979). These findings indicate the potential for synthesizing novel compounds with varied functionalities, demonstrating the chemical versatility of imidazolidine derivatives.
Pharmacological Applications
Imidazolidine-2,4-dione derivatives have been explored for their potential in pharmacological applications. For instance, substituted 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives have been evaluated for their ability to inhibit human heart chymase, suggesting their utility as nonpeptide inhibitors with therapeutic implications (Niwata et al., 1997). These studies highlight the significance of imidazolidine derivatives in developing new therapeutic agents, particularly in cardiovascular diseases.
Antiviral and Anticancer Research
Further research into imidazolidine-2,4-dione derivatives has shown promising antiviral and anticancer properties. Compounds have been synthesized and evaluated for their ability to inhibit HIV-1 fusion, showing significant potential as novel therapeutic agents (Ibrahim et al., 2020). Additionally, novel derivatives have been investigated for their antiproliferative activity against human cancer cell lines, underscoring the potential of these compounds in cancer research (Chandrappa et al., 2008).
Mechanism of Action
Target of action
The compound contains a piperazine moiety, which is a common structural motif found in many pharmaceuticals due to its ability to modulate the pharmacokinetic properties of a drug substance . The specific targets of this compound would depend on the other functional groups present in the molecule.
Biochemical pathways
Without specific information about the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with a piperazine moiety have been found in biologically active compounds for a variety of disease states .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and the route of administration. Piperazine derivatives are generally well absorbed and distributed in the body .
properties
IUPAC Name |
5-ethyl-5-methyl-3-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4S/c1-3-19(2)17(24)23(18(25)20-19)15-21-10-12-22(13-11-21)28(26,27)14-9-16-7-5-4-6-8-16/h4-9,14H,3,10-13,15H2,1-2H3,(H,20,25)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEIOUFIFGUTOR-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)CN2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1(C(=O)N(C(=O)N1)CN2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-5-methyl-3-{[4-(2-phenylethenesulfonyl)piperazin-1-yl]methyl}imidazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2495329.png)


![[4-(Imidazol-1-yl)methyl]benzylamine 2HCl](/img/structure/B2495337.png)

![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2495339.png)


![2-(8-(sec-butyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2495342.png)
![N-[(2-chlorophenyl)methyl]-2-[[3-(2-fluoro-5-methylphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide](/img/structure/B2495343.png)
![2-[1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopentyl]acetic acid](/img/structure/B2495344.png)
![[1-(1H-Pyrazol-4-ylsulfonyl)piperidin-3-yl]methanamine;hydrochloride](/img/structure/B2495348.png)
![Methyl 5-amino-2-methylbicyclo[2.2.2]octane-2-carboxylate;hydrochloride](/img/structure/B2495349.png)
![4-[benzyl(ethyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2495350.png)